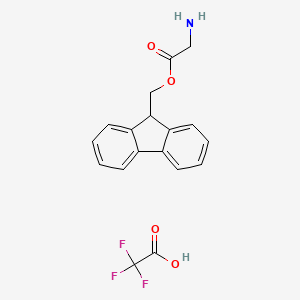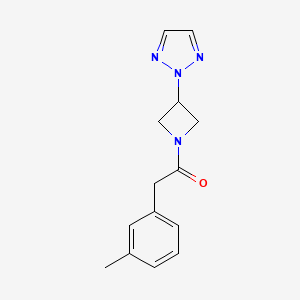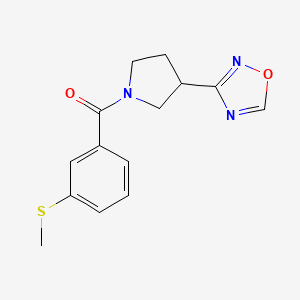
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This compound is a derivative of 1,2,4-oxadiazole and has been evaluated as a potent agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidin-1-yl group, and a (methylthio)phenyl)methanone group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Scientific Research Applications
Biochemical and Electrophysiological Characterization
Almorexant, a compound structurally related to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone, has been studied for its pharmacology and kinetics, particularly in its interaction with human orexin receptors. This research highlights its potential in promoting sleep without disrupting sleep architecture, with implications in sleep disorders treatment (Malherbe et al., 2009).
Antimicrobial Activity
Research on derivatives structurally similar to the mentioned compound has shown promising antimicrobial properties. Studies have identified compounds with enhanced activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Optical Properties and Material Applications
The synthesis of derivatives with optical properties, including large Stokes' shifts and variable quantum yields, has been explored. These compounds show potential for application in creating luminescent materials, which could have various industrial and technological uses (Volpi et al., 2017).
Organotin(IV) Complexes for Antimicrobial Use
Studies have synthesized new organotin(IV) complexes using compounds related to this compound. These complexes exhibit significant antimicrobial activities, indicating potential in drug development (Singh et al., 2016).
Drug-like Properties and Antimicrobial Activities
Research has also focused on synthesizing and evaluating the drug-likeness and antimicrobial activities of related compounds. These studies contribute to understanding how structural modifications can enhance drug properties and effectiveness against microbial infections (Pandya et al., 2019).
Mechanism of Action
Target of Action
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone is a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ . This selectivity is crucial as it allows for targeted activation of GPBAR1 without affecting other receptors .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It induces the mRNA expression of the GPBAR1 target gene pro-glucagon , which in turn stimulates the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it enhances energy expenditure by stimulating thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with the G-protein coupled bile acid receptor 1 (GPBAR1), inducing the mRNA expression of the GPBAR1 target gene pro-glucagon .
Cellular Effects
Related compounds have been shown to influence cell function by interacting with GPBAR1, which plays a role in metabolic and inflammatory diseases .
Molecular Mechanism
It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
(3-methylsulfanylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-20-12-4-2-3-10(7-12)14(18)17-6-5-11(8-17)13-15-9-19-16-13/h2-4,7,9,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHBMKISMIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2974903.png)
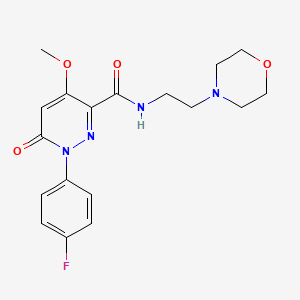
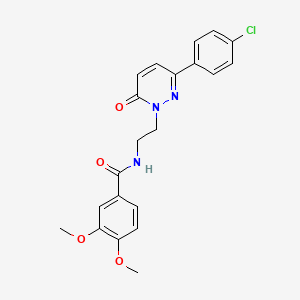
![5-phenyl-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2974909.png)
![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)
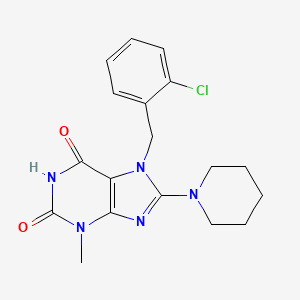
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)
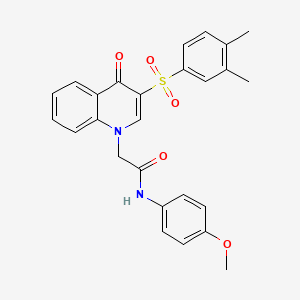
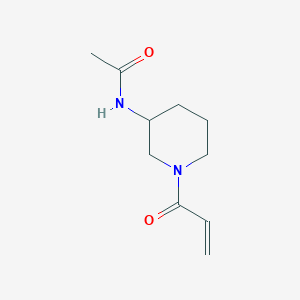
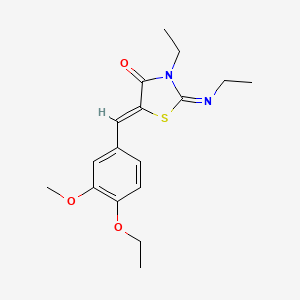
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
